3-(3-Methoxyphenyl)phenylZinc bromide
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Overview
Description
3-(3-METHOXYPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy group on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 3-bromoanisole with zinc in the presence of a catalyst. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. Tetrahydrofuran (THF) is used as the solvent due to its ability to stabilize the organozinc compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The compound is typically produced in large reactors equipped with systems to maintain an inert atmosphere and control temperature.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXYPHENYL)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The compound participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific reaction.
Major Products Formed
Oxidation: Phenols, quinones.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds, depending on the coupling partner.
Scientific Research Applications
3-(3-METHOXYPHENYL)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-METHOXYPHENYL)PHENYLZINC BROMIDE involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the bromide, forming a reactive species that can attack electrophilic centers in other molecules. This reactivity is enhanced by the methoxy group, which increases the electron density on the phenyl ring, making it more nucleophilic.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
- Cyclohexylzinc bromide
Uniqueness
3-(3-METHOXYPHENYL)PHENYLZINC BROMIDE is unique due to the presence of the methoxy group, which enhances its reactivity and selectivity in chemical reactions. This makes it particularly valuable in synthetic applications where high reactivity and selectivity are required.
Properties
Molecular Formula |
C13H11BrOZn |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-3-phenylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZUFPMHABOAGLOZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
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